molecular formula C19H15N3O4 B2637987 (5-(3-甲氧基苯基)异恶唑-3-基)甲基 1H-苯并[d]咪唑-5-羧酸盐 CAS No. 1208896-80-3

(5-(3-甲氧基苯基)异恶唑-3-基)甲基 1H-苯并[d]咪唑-5-羧酸盐

货号 B2637987
CAS 编号: 1208896-80-3
分子量: 349.346
InChI 键: MWMXOLQAOBUPIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring and the benzimidazole ring in separate steps, followed by the attachment of these rings to the methoxyphenyl group and the carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and benzimidazole rings, which are heterocyclic rings containing nitrogen and oxygen atoms . The methoxyphenyl group would add an aromatic ring to the structure, and the carboxylate group would provide a site of negative charge .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the isoxazole ring might undergo reactions at the nitrogen atom, and the carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in water .

科学研究应用

在药物开发和诊断成像中的潜在应用

  1. 药物开发研究: 相关化合物因其潜在的治疗应用而受到研究,包括抗炎、抗真菌和受体拮抗剂活性。例如,具有相似结构基序的化合物因其在治疗各种疾病(如花斑糠疹和由白色念珠菌引起的浅部真菌病)中的功效而被探索,表现出高疗效和安全性 (Nasarre 等,1992)(Umbert 等,1992)。这些研究表明相关化合物在开发针对真菌感染和可能其他疾病的新型治疗剂方面的潜力。

  2. 诊断成像: 同位素标记的化合物,如正电子发射断层扫描 (PET) 研究中使用的化合物,可以洞察受体结合和新型候选药物的药代动力学。对相关化合物的研究利用 PET 成像评估了受体占据率和药物在人脑中的分布,有助于开发针对特定神经系统疾病的药物 (Rusjan 等,2014)。这表明指定化合物在探索其对靶受体的结合亲和力和作用机制方面具有潜在应用,有助于开发神经系统疾病的诊断和治疗工具。

  3. 安全性和代谢研究: 了解新化合物的代谢、安全性概况和药代动力学在药物开发中至关重要。研究详细阐述了人体内各种化合物的代谢和分布,突出了这些方面在评估候选药物的功效和安全性中的重要性 (Renzulli 等,2011)。该领域的研究所能提供有关类似化合物的吸收、分布、代谢和排泄 (ADME) 概况的宝贵信息,指导其发展成为安全有效的药物。

作用机制

安全和危害

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of any biological activity it possesses .

未来方向

Future research on this compound could involve further exploration of its synthesis, the study of its reactivity, the investigation of its potential biological activity, and the assessment of its safety and hazards .

属性

IUPAC Name

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-24-15-4-2-3-12(7-15)18-9-14(22-26-18)10-25-19(23)13-5-6-16-17(8-13)21-11-20-16/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMXOLQAOBUPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。